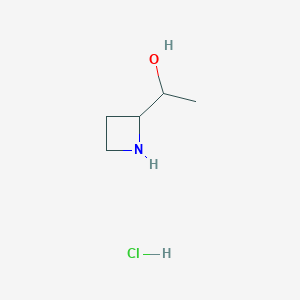

1-(Azetidin-2-yl)ethanol;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(azetidin-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-3-6-5;/h4-7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYQXSQAMLQSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378502-73-7 | |

| Record name | 1-(azetidin-2-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Azetidin-2-yl)ethanol hydrochloride chemical structure and properties

[1][3][4]

Introduction & Structural Identity[1][2][3][5]

1-(Azetidin-2-yl)ethanol hydrochloride is a constrained, saturated N-heterocyclic building block featuring an azetidine ring substituted at the C2 position with a 1-hydroxyethyl group.[2][3] As a hydrochloride salt, it serves as a stable, water-soluble precursor for introducing the conformationally restricted azetidine motif into bioactive molecules.[2]

This scaffold is structurally significant because it introduces two contiguous chiral centers (C2 on the ring and C1 on the ethyl chain), offering four potential stereoisomers.[1][2] It acts as a rigid bioisostere of pyrrolidine and piperidine derivatives, often used to modulate lipophilicity (LogP), basicity (pKa), and metabolic stability in lead optimization.[2]

Chemical Identity[2][3][4][6][7][8][9][10][11]

-

IUPAC Name: 1-(Azetidin-2-yl)ethan-1-ol hydrochloride[2]

-

Common Synonyms:

-Methyl-2-azetidinemethanol HCl; 2-(1-Hydroxyethyl)azetidine HCl[2][3] -

Molecular Formula: C

H -

Molecular Weight: 137.61 g/mol (Salt); 101.15 g/mol (Free Base)[1][2]

-

CAS Number (Generic): 1556130-59-6 (Refers to related base/isomer generic; specific stereoisomers have unique IDs).[1][2][3]

Stereochemical Complexity

The molecule possesses two stereocenters:[3]

-

C2 of the Azetidine Ring: Determines the vector of the side chain.[1][2]

-

C1 of the Ethanol Chain: Determines the orientation of the hydroxyl group.[1][2]

This results in four distinct stereoisomers:

In drug discovery, the specific diastereomer chosen can drastically alter potency and selectivity due to the precise spatial arrangement of the hydrogen bond donor (-OH) and the basic amine (-NH).[2]

Physicochemical Properties[1][2][3][11][12][13]

The azetidine ring is highly strained (~26 kcal/mol), which influences its reactivity and basicity compared to larger rings like pyrrolidine.[1][2]

| Property | Value / Description | Mechanism/Relevance |

| Physical State | White to off-white solid (HCl salt) | Salt formation stabilizes the amine and prevents polymerization.[1][2][3] |

| Solubility | High in H | Polar ionic character of the HCl salt.[1][2] |

| pKa (Conjugate Acid) | ~10.0 - 10.5 (Estimate) | Azetidines are generally more basic than pyrrolidines due to ring strain effects on hybridization.[1][2] |

| LogP (Free Base) | ~ -0.5 to 0.1 | Low lipophilicity makes it ideal for lowering cLogP in drug candidates.[1][2] |

| H-Bond Donors | 3 (NH | Critical for interactions with receptor binding pockets.[1][2] |

| H-Bond Acceptors | 2 (N, O) | The oxygen atom can serve as an acceptor in the free base form.[1][2] |

Synthetic Methodology

The synthesis of 1-(Azetidin-2-yl)ethanol hydrochloride typically proceeds through the reduction of a ketone intermediate or the addition of a methyl nucleophile to an aldehyde, starting from protected azetidine-2-carboxylic acid.[2][3]

Core Synthetic Pathway (Grignard Addition)

This route allows for the introduction of the methyl group and the creation of the second chiral center.[1][2]

Step 1: Weinreb Amide Formation

Step 2: Grignard Addition

Reaction with Methylmagnesium Bromide (MeMgBr) yields the ketone (

Step 3: Stereoselective Reduction

The ketone is reduced to the alcohol.[1][2][5] Using standard NaBH

Step 4: Deprotection & Salt Formation The protecting group (Boc/Cbz) is removed (acidic conditions or hydrogenation), and the free amine is treated with HCl to form the stable hydrochloride salt.[1][2]

Visualization of Synthetic Logic

Figure 1: Step-wise synthesis from commercially available amino acid precursors.

Applications in Drug Discovery[1][2][12][15][16]

A. Conformational Restriction

The azetidine ring locks the N-C-C-O dihedral angle, reducing the entropic penalty upon binding to a protein target.[1][2] This is superior to flexible amino alcohol chains (e.g., alaninol derivatives) where the free rotation can lead to "floppy" binding modes.[1][2]

B. "Magic Methyl" Effect

The addition of the methyl group (converting the primary alcohol azetidin-2-yl-methanol to the secondary alcohol 1-(azetidin-2-yl)ethanol) often results in the "Magic Methyl" effect.[2][3] This can:

-

Fill hydrophobic pockets: The methyl group can displace high-energy water molecules in a receptor pocket, boosting potency (often 10-fold).[1][2]

-

Shield the Oxygen: Steric bulk can modulate the metabolic susceptibility of the adjacent hydroxyl group.[1][2]

C. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this fragment is an excellent "seed" for FBDD campaigns.[2] It can be elaborated at the nitrogen (via amidation, reductive amination, or SNAr) or the oxygen (ether formation) to grow into a lead compound.[2]

Key Biological Targets:

Handling & Safety Protocols

As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.[1][2]

-

Hygroscopicity: The HCl salt is likely hygroscopic.[1][2] Store in a desiccator at -20°C to prevent deliquescence.

-

Stability: Stable under acidic and neutral conditions.[1][2] The free base may be prone to polymerization or ring-opening if heated excessively in the presence of strong nucleophiles.[1][2][3]

-

Toxicology: Azetidines can be biologically active.[1][2][6] While this specific fragment is a building block, treat it as a potential irritant and sensitizer.[1][2] Use proper PPE (gloves, goggles, fume hood).[1]

References

-

Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [2]

-

Lowe, G. (2010).[1][2] Azetidines in Medicinal Chemistry. In Heterocycles in Natural Product Synthesis. Wiley-VCH.[1][2][3]

-

Soda, G., et al. (2017).[1][2] Stereoselective Synthesis of Chiral Azetidines. Chemical Reviews. [2]

-

PubChem Database. (2024).[1][2] Compound Summary: Azetidine Derivatives. National Center for Biotechnology Information.[1][2]

Sources

- 1. (Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aziridineethanol | C4H9NO | CID 14074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1507300-88-0|1-(Azetidin-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]

- 6. lifechemicals.com [lifechemicals.com]

alpha-methyl-2-azetidinemethanol hydrochloride CAS number lookup

Technical Whitepaper: Stereochemical Identification and Synthetic Utility of

Part 1: Executive Summary & Core Directive

The Challenge of Identification:

The compound

Operational Directive: This guide addresses the "Identity Crisis" by deconstructing the molecule into its definable stereoisomers and providing a validated synthetic pathway. Researchers must recognize that "alpha-methyl" introduces a second chiral center, creating four distinct stereoisomers.

Part 2: Chemical Identity & Nomenclature Matrix

The term "

Validated Nomenclature

| Attribute | Detail |

| Common Name | |

| IUPAC Name | 1-(Azetidin-2-yl)ethanol hydrochloride |

| Structure | Azetidine ring substituted at position 2 with a 1-hydroxyethyl group ( |

| Molecular Formula | |

| Molecular Weight | 115.17 g/mol (Free Base) / 151.63 g/mol (HCl Salt) |

The Stereochemical Matrix (Critical)

Because the side chain creates a new chiral center, you are dealing with diastereomers. A single CAS number often refers to the racemate or is undefined.

| Isomer Configuration | Description | Synthetic Relevance |

| Chiral | Often the bioactive isomer for nAChR ligands. | |

| Chiral | Diastereomer of the above; often a byproduct. | |

| Chiral | Enantiomer of | |

| Chiral | Enantiomer of | |

| Racemate | Mixture | The product of non-stereoselective reduction. |

Note on CAS Lookup: If you cannot find the exact CAS for the HCl salt, search for the N-protected precursor which is often indexed.

Example Precursor CAS:2680662-54-6 (Benzyl 2-(1-hydroxyethyl)azetidine-1-carboxylate).

Part 3: Synthetic Pathways (Methodology)

Since the salt is rarely available off-the-shelf, synthesis is the primary mode of acquisition. Two robust pathways exist: Grignard Addition (Route A) and Ketone Reduction (Route B).

Validated Workflow (Graphviz)

Caption: Figure 1. Dual synthetic pathways for accessing specific stereoisomers of

Detailed Protocol: Route B (Ketone Reduction)

This route is preferred for scalability.

-

Starting Material: Dissolve N-Boc-2-acetylazetidine (1.0 eq) in anhydrous Methanol (0.2 M).

-

Reduction: Cool to

. Add Sodium Borohydride (-

Causality: Low temperature prevents over-reduction and minimizes side reactions.

-

Stereocontrol: Using

yields a mixture of diastereomers (approx 1:1 to 3:1 depending on conditions). For high diastereoselectivity (e.g., favoring the syn or anti isomer), use bulky hydrides like L-Selectride at

-

-

Quench: Add saturated

solution. Extract with EtOAc.[2] -

Purification (Critical): The resulting N-Boc alcohols are diastereomers with different physical properties (

values). Separate them using silica gel chromatography (Hexane/EtOAc gradient) before removing the Boc group. -

Deprotection: Dissolve the purified N-Boc intermediate in

. Add -

Isolation: Concentrate in vacuo to yield the hygroscopic

-methyl-2-azetidinemethanol hydrochloride salt.

Part 4: Applications in Medicinal Chemistry

This scaffold is a "privileged structure" in neuropharmacology, specifically for Nicotinic Acetylcholine Receptors (nAChRs) .

-

A-85380 Analogues: The parent compound, A-85380, is an ether derived from 2-azetidinylmethanol. The

-methyl derivative (1-(azetidin-2-yl)ethanol) is used to explore the "methyl effect"—how steric bulk at the chiral center influences binding affinity to -

Conformational Constraint: The azetidine ring constrains the N-O distance, mimicking the pyrrolidine ring of nicotine but with different vector geometry.

Part 5: Analytical Characterization

To validate your synthesis, compare against these expected parameters for the HCl salt:

-

Physical State: White to off-white hygroscopic solid.

-

Solubility: Highly soluble in water, methanol; sparingly soluble in dichloromethane.

-

NMR (D

-

ppm (d, 3H,

-

ppm (m, 2H, Ring

-

ppm (m, 3H, Ring

-

ppm (m, 1H, Side chain

-

ppm (d, 3H,

References

-

PubChem Compound Summary. Azetidin-2-ylmethanol (Des-methyl analog reference).[3] National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSRC Database. 1-(Azetidin-2-yl)ethanol hydrochloride Entry. Retrieved from [Link]

- Google Patents.Process for synthesis of azetidine derivatives (General Azetidine Synthesis). US Patent 4966979A.

Sources

An In-depth Technical Guide to 2-(1-hydroxyethyl)azetidine hydrochloride: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique conformational rigidity and ability to introduce three-dimensionality have made it an attractive component in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 2-(1-hydroxyethyl)azetidine hydrochloride, including its nomenclature, predicted properties, potential synthetic routes, and applications in drug discovery.

Nomenclature and Chemical Identity

The compound in focus is the hydrochloride salt of an azetidine ring substituted at the 2-position with a 1-hydroxyethyl group.

IUPAC Name: (RS)-1-(azetidin-2-yl)ethan-1-ol hydrochloride

The "(RS)" designation indicates a racemic mixture at the chiral center of the 1-hydroxyethyl group. The specific stereochemistry at the 2-position of the azetidine ring would be designated as (R) or (S) if known.

Synonyms:

-

2-(1-hydroxyethyl)azetidinium chloride

-

α-methyl-2-azetidinemethanol hydrochloride

Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₅H₁₂ClNO | Based on the chemical structure |

| Molecular Weight | 137.61 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of small organic molecules[6] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | The hydrochloride salt form enhances aqueous solubility[4] |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents. | General stability for hydrochloride salts.[5] |

Synthesis Strategies

The synthesis of 2-substituted azetidines can be challenging due to the ring strain of the four-membered ring.[7] However, several general strategies for azetidine synthesis can be adapted.[8][9] A plausible synthetic approach for 2-(1-hydroxyethyl)azetidine hydrochloride is outlined below.

Proposed Synthetic Workflow

A potential route involves the multi-step synthesis starting from a suitable precursor, followed by the formation of the azetidine ring and subsequent deprotection.

Caption: Proposed synthetic workflow for 2-(1-hydroxyethyl)azetidine hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Reduction of N-protected-L-aspartic acid β-ester The starting material, an N-protected β-ester of L-aspartic acid (e.g., N-Boc-L-aspartic acid β-methyl ester), is selectively reduced at the α-carboxylic acid to the corresponding alcohol. This can be achieved using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.

Step 2: Intramolecular Cyclization The resulting N-protected-4-amino-3-hydroxybutanoate is then cyclized to form the azetidin-2-one (β-lactam) ring. This is typically achieved by activating the hydroxyl group (e.g., via mesylation) followed by base-mediated intramolecular nucleophilic substitution.

Step 3: Reduction of the β-lactam The carbonyl group of the N-protected-azetidin-2-one is reduced to a methylene group to form the corresponding N-protected azetidine. This can be accomplished using a strong reducing agent such as lithium aluminum hydride.

Step 4: Oxidation and Grignard Reaction The resulting N-protected-azetidin-2-ylmethanol is oxidized to the corresponding aldehyde, N-protected-azetidine-2-carbaldehyde. Subsequent treatment with a Grignard reagent, such as methylmagnesium bromide, will yield the desired N-protected-2-(1-hydroxyethyl)azetidine.

Step 5: Deprotection The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the free base, 2-(1-hydroxyethyl)azetidine.

Step 6: Salt Formation The final product, 2-(1-hydroxyethyl)azetidine hydrochloride, is obtained by treating a solution of the free base with hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) followed by precipitation or crystallization.

Applications in Drug Discovery

The azetidine moiety is a key structural feature in several FDA-approved drugs, including baricitinib and cobimetinib, where it enhances metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[1][3] The introduction of a 2-(1-hydroxyethyl) substituent provides a chiral secondary alcohol, which can serve as a hydrogen bond donor and acceptor, potentially improving binding affinity to biological targets.

Potential Therapeutic Areas

-

CNS Disorders: Azetidine derivatives have shown promise as modulators of central nervous system targets.[1] The polarity and hydrogen bonding capabilities of the hydroxyl group could be beneficial for targeting neuroreceptors.

-

Oncology: The azetidine scaffold is present in anticancer agents like cobimetinib.[3] This building block could be incorporated into novel kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: The β-lactam subclass of azetidines has a long history as antibiotics.[10] While this compound is not a β-lactam, the azetidine ring itself can be explored in the design of novel antibacterial or antiviral compounds.

Caption: The role of the azetidine scaffold in improving drug properties.

Safety and Handling

As with any chemical reagent, 2-(1-hydroxyethyl)azetidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on safety data for similar compounds like azetidine hydrochloride, it may cause skin and serious eye irritation, as well as respiratory irritation.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[11]

References

-

Pharmaffiliates. Azetidine Hydrochloride. [Link]

-

Elsevier. Azetidine Synthesis. [Link]

-

ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Organic Chemistry Portal. Synthesis of azetidines. [Link]

-

PMC. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

-

AMERICAN ELEMENTS. Azetidines. [Link]

-

PubChem. 1-Aziridineethanol. [Link]

-

PubChem. CID 19438572. [Link]

-

Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmchemsci.com [jmchemsci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Azetidine Imperative: Engineering Chiral Amino Alcohol Scaffolds

Executive Summary: The Four-Membered Advantage

In the landscape of modern drug discovery, the "escape from flatland" has driven medicinal chemists toward sp³-rich scaffolds. Chiral azetidine amino alcohols represent a high-value structural motif, offering a unique compromise between the conformational flexibility of acyclic chains and the rigidity of pyrrolidines.

This guide details the strategic deployment of chiral azetidine building blocks. We explore their physicochemical superiority as bioisosteres, delineate robust synthetic architectures for their construction, and provide a self-validating protocol for generating the core (S)-azetidine-2-methanol scaffold.

Structural Biology & MedChem Utility

The Strain-Energy Trade-off

The azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol , nearly identical to cyclobutane but significantly higher than pyrrolidine (~6 kcal/mol) [1]. This strain is not merely a synthetic liability; it is a thermodynamic spring that can be leveraged for covalent inhibition (e.g., ring-opening warheads) or to lock substituents into precise vectors that minimize entropic penalties upon binding.

Bioisosteric Profiling

Replacing a pyrrolidine or piperidine with an azetidine often results in favorable physicochemical shifts.[1]

Table 1: Comparative Physicochemical Properties of Cyclic Amines

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |

| Ring Strain (kcal/mol) | ~25.4 | ~6.2 | ~0.5 | Azetidines are more susceptible to metabolic ring-opening if not properly substituted. |

| Basicity (pKa of conjugate acid) | 11.29 | 11.27 | 11.22 | Slight modulation of basicity; N-substitution (e.g., fluorination) drastically lowers this. |

| Lipophilicity (LogP) | Lower | Moderate | Higher | Azetidines generally lower LogD, improving solubility. |

| Gem-Dimethyl Effect | High | Moderate | Low | The C-N-C angle (~90°) mimics a gem-dimethyl group, altering vector projection. |

Data synthesized from standard heterocyclic profiling [2, 3].

Vector Analysis

The "butterfly" puckering of the azetidine ring (barrier to inversion ~1.3 kcal/mol) allows substituents at the C2 and C3 positions to explore distinct chemical space compared to the envelope conformation of pyrrolidine. This makes 3-hydroxyazetidines excellent scaffolds for fragment-based drug discovery (FBDD), projecting pharmacophores at unique angles.

Synthetic Architectures

Constructing chiral azetidine amino alcohols requires navigating the tension between ring strain and stereochemical integrity. Three primary architectures dominate the field.

Architecture A: Chiral Pool Reduction (C2-Substitution)

The most direct route to (S)- or (R)-azetidine-2-methanol utilizes the chiral pool, specifically Azetidine-2-carboxylic acid (AzeOH), which is structurally analogous to Proline.

-

Mechanism: Activation of the carboxylic acid (Mixed Anhydride) followed by hydride reduction.

-

Advantage: Enantiopurity is derived directly from the starting material.

Architecture B: De Novo Cyclization (Baldwin’s Rules)

For non-standard substitution patterns, cyclization of

-

Mechanism: Intramolecular nucleophilic substitution (

). According to Baldwin’s rules, the 4-exo-tet cyclization is favorable, despite the strain. -

Critical Factor: The leaving group (LG) quality and the N-protecting group (PG) rotamer population dictate the rate.

Architecture C: Ring Functionalization (C3-Substitution)

Used heavily in the synthesis of MEK inhibitors (e.g., Cobimetinib).[2]

-

Mechanism: Nucleophilic addition (Grignard/Lithiate) to N-protected azetidin-3-one.

-

Advantage: Generates quaternary centers at C3 with high precision.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substitution requirements.

Detailed Protocol: Synthesis of (S)-N-Boc-Azetidine-2-Methanol

Objective: Synthesis of a chiral building block via Architecture A . Rationale: This protocol uses the Mixed Anhydride method rather than Borane-THF. Borane can be hazardous on large scales and difficult to quench. The Mixed Anhydride/NaBH₄ method is scalable, cost-effective, and preserves the stereocenter [4].

Materials & Reagents[3]

-

(S)-N-Boc-Azetidine-2-carboxylic acid (1.0 equiv)

-

Isobutyl chloroformate (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

Sodium Borohydride (NaBH₄) (3.0 equiv)

-

Solvents: THF (anhydrous), Methanol, Ethyl Acetate.

Step-by-Step Methodology

Phase 1: Activation (Mixed Anhydride Formation)

-

Setup: Charge a flame-dried round-bottom flask with (S)-N-Boc-Azetidine-2-carboxylic acid and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -15 °C using a salt/ice bath. Crucial: Temperature control prevents racemization and decomposition of the anhydride.

-

Base Addition: Add NMM dropwise via syringe. Stir for 5 minutes.

-

Activation: Add Isobutyl chloroformate dropwise over 10 minutes.

-

Self-Validating Checkpoint: Observe the formation of a white precipitate (NMM·HCl salts). If no precipitate forms, check moisture content of THF.

-

-

Aging: Stir at -15 °C for 30 minutes to ensure complete formation of the mixed anhydride.

Phase 2: Reduction

-

Preparation: In a separate vessel, dissolve NaBH₄ in a minimal amount of water (or methanol if strictly anhydrous conditions are not required, though water is preferred to solubilize the borohydride).

-

Addition: Add the NaBH₄ solution to the mixed anhydride suspension at -15 °C. Caution: Vigorous gas evolution (

and -

Reaction: Allow the mixture to warm to 0 °C over 1 hour.

-

Self-Validating Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin or KMnO4. The carboxylic acid spot (baseline) should disappear, and a new, less polar spot (alcohol) should appear.

-

Phase 3: Workup & Purification

-

Quench: Carefully quench with saturated

solution at 0 °C. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (cold), saturated

, and brine. -

Drying: Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography (Gradient: 20% -> 50% EtOAc/Hexane) yields the pure amino alcohol as a clear oil or low-melting solid.

Case Study: Cobimetinib (MEK Inhibitor)

Cobimetinib (Cotellic) exemplifies the Architecture C strategy. The core pharmacophore is a 3-hydroxy-3-substituted azetidine .[3]

The Synthetic Logic

The azetidine ring in Cobimetinib is not merely a linker; it positions the piperidine ring and the hydroxyl group to interact with the ATP-binding pocket of MEK1. The synthesis avoids ring closure of a complex precursor. Instead, it utilizes a pre-formed azetidin-3-one, which serves as an electrophile for a Grignard reagent derived from a piperidine fragment [5].

Figure 2: Convergent synthesis of the Cobimetinib core via Grignard addition to azetidinone.

Future Directions: Photoredox & Strain Release

The frontier of azetidine chemistry lies in strain-release functionalization . Recent work by Aggarwal and others utilizes [1.1.0]bicyclobutanes or propellanes. While currently more academic, these methods allow for the "insertion" of substituents across the ring, potentially accessing 2,4-disubstituted azetidines that are difficult to synthesize via classical cyclization [6].

References

-

Dudley, G. B., et al. (2021). "Ring Strain Energies of Azetidines and Related Heterocycles." Journal of Organic Chemistry. Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8939. Link (Note: Discusses comparative 4-membered ring properties).

-

Sirenko, V., et al. (2022). "Physicochemical Properties of Azetidine vs Piperidine." BenchChem Technical Notes. Link

-

Couty, F., & Evano, G. (2006).[4] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[5] Organic Preparations and Procedures International, 38(5), 427-465. Link

-

Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib (GDC-0973)." ACS Medicinal Chemistry Letters, 3(5), 416-421. Link

-

Fawcett, A., et al. (2019). "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society, 141(11), 4573-4578. Link

Sources

- 1. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. CN106045969A - Synthesis method of cobimetinib - Google Patents [patents.google.com]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. api.pageplace.de [api.pageplace.de]

Technical Guide: Pharmacophore Properties of 1-(Azetidin-2-yl)ethanol Derivatives

The following technical guide details the pharmacophore properties, synthesis, and therapeutic applications of 1-(Azetidin-2-yl)ethanol derivatives.

Executive Summary: The Constrained Azetidine Scaffold

In medicinal chemistry, the 1-(Azetidin-2-yl)ethanol moiety represents a critical "constrained" pharmacophore. It serves as a rigidified analog of the pyrrolidine found in nicotine and the flexible ethylamine chain of acetylcholine. By incorporating the amine into a strained four-membered azetidine ring, this scaffold restricts the conformational freedom of the C2-substituent, locking the distance between the cationic center (nitrogen) and the hydrogen-bond acceptor (hydroxyl or ether oxygen) into a bioactive conformation.

Primary Application: Development of high-affinity ligands for neuronal Nicotinic Acetylcholine Receptors (nAChRs) , specifically the

Pharmacophore Modeling & Structural Logic

The Pharmacophoric Triangle

The biological activity of 1-(Azetidin-2-yl)ethanol derivatives is governed by three vector points. Modifications to these points drastically alter affinity and subtype selectivity.

| Feature | Chemical Entity | Pharmacological Function |

| Cationic Center | Azetidine Nitrogen ( | Mimics the quaternary ammonium of Acetylcholine (ACh). Protonated at physiological pH (pKa |

| H-Bond Acceptor | Hydroxyl/Ether Oxygen | Mimics the carbonyl oxygen of ACh or the pyridine nitrogen of Nicotine. Accepts a hydrogen bond from the receptor. |

| Linker Geometry | C2-Ethyl Chiral Chain | Controls the distance ( |

Stereochemical Criticality

The 1-(Azetidin-2-yl)ethanol scaffold contains two chiral centers :

-

C2 of the Azetidine Ring: Determines the vector of the side chain.

-

C1 of the Ethanol Side Chain: Determines the orientation of the hydroxyl group.

Research indicates that the (2S) configuration at the azetidine ring is often essential for high affinity at nAChRs, mimicking the natural (S)-nicotine and (S)-proline geometry. The stereochemistry at the ethanol carbon further refines selectivity between

Mechanism of Action: nAChR Modulation

These derivatives function primarily as partial agonists or desensitizers of nAChRs.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of binding 1-(Azetidin-2-yl)ethanol derivatives to presynaptic nAChRs in the CNS.

Caption: Signal transduction cascade initiated by azetidinyl ligands. Note the desensitization pathway, which is critical for the efficacy of partial agonists like Sazetidine-A.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 1-(Azetidin-2-yl)ethanol core affect pharmacological parameters.

| Modification Site | Substituent | Effect on Potency/Selectivity | Mechanistic Insight |

| Azetidine Nitrogen ( | High Affinity | Essential for cation- | |

| Reduced Affinity | Steric bulk interferes with the binding pocket (unlike in nicotine where | ||

| Inactive | Loss of basicity prevents protonation. | ||

| Ethanol Oxygen ( | Moderate Affinity | Good H-bond donor, but often metabolically labile (glucuronidation). | |

| Highest Affinity | Adds | ||

| Azetidine Ring (C3/C4) | Modulates pKa | Lowers amine pKa, potentially improving blood-brain barrier (BBB) permeability. |

Experimental Protocols

Synthesis of 1-(Azetidin-2-yl)ethanol

Objective: Stereoselective synthesis of the core scaffold from L-azetidine-2-carboxylic acid or via reduction of precursors.

Methodology:

-

Starting Material: commercially available (S)-1-Boc-azetidine-2-carboxylic acid .

-

Activation: React with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

-

Reduction: Add

(in methanol) dropwise. Note: Use of stronger reducing agents like -

Grignard Addition (for substituted ethanol): Instead of full reduction to the primary alcohol, convert acid to Weinreb amide, then react with

to get the ketone (1-(azetidin-2-yl)ethanone), followed by stereoselective reduction (e.g., L-Selectride) to yield the chiral ethanol. -

Deprotection: Remove Boc group using TFA/DCM (1:1) at 0°C.

Radioligand Binding Assay (Validation)

Objective: Determine binding affinity (

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortex (rich in

) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 -

Incubation:

-

Ligand: 1-(Azetidin-2-yl)ethanol derivative (10 concentrations,

to -

Radioligand:

-Epibatidine (0.5 nM) or -

Nonspecific Binding: Determine in presence of 300

M (-)-nicotine.

-

-

Equilibrium: Incubate at 25°C for 75 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and convert to

References

-

Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology. Link

-

Kozikowski, A. P., et al. (2007). "Chemistry and pharmacological characterization of novel nitrogen analogs of AMOP-H-OH (Sazetidine-A) as α4β2-nAChR selective partial agonists." Journal of Medicinal Chemistry. Link

-

Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

-

Carroll, F. I., et al. (2010). "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-(substituted)azetidines." Journal of Medicinal Chemistry. Link

-

ChemSrc. (2024). "1-(Azetidin-2-yl)ethanol Structure and CAS Data." ChemSrc Database. Link

Technical Guide: Solubility & Stability Profiling of Azetidin-2-yl-ethanol HCl

Executive Summary

Azetidin-2-yl-ethanol HCl (2-(Azetidin-2-yl)ethanol hydrochloride) is a critical chiral building block in the synthesis of next-generation pharmaceutical agents. The azetidine ring, possessing significant ring strain (~25.4 kcal/mol), offers unique 3D-conformational properties that differentiate it from pyrrolidine or piperidine analogs. However, this strain also introduces specific stability challenges—primarily ring-opening susceptibility—that must be managed during storage and formulation.

This guide provides a technical framework for evaluating the solubility and stability of Azetidin-2-yl-ethanol HCl. It moves beyond generic data to provide self-validating experimental protocols and mechanistic insights into degradation pathways, ensuring robust handling in drug development pipelines.

Physicochemical Profile & Expected Properties[1][2][3]

While specific literature data for the ethanol-chain derivative (CAS 1781878-92-9 for free base) is less ubiquitous than its homologue Azetidin-2-yl-methanol, its behavior can be accurately predicted and validated through the following parameters.

Solid-State Characteristics

-

Appearance: Typically a white to off-white crystalline solid.

-

Hygroscopicity: High. Like most low-molecular-weight amine salts, this compound is prone to deliquescence. It readily absorbs atmospheric moisture, which can catalyze hydrolysis or ring-opening reactions.

-

Melting Point: Expected range 110–130°C (based on homologues), though purity dependent.

Solubility Profile (Predicted)

The hydrochloride salt significantly enhances aqueous solubility compared to the free base.

| Solvent System | Predicted Solubility | Mechanistic Rationale |

| Water (pH 7.0) | High (>100 mg/mL) | Ionic dissociation of HCl salt; strong H-bonding potential. |

| 0.1 N HCl | High | Common ion effect is minimal; compound remains fully protonated and stable. |

| Methanol/Ethanol | Moderate to High | Polar protic solvents solvate the ionic pair effectively. |

| DMSO | High | High dielectric constant supports the salt form. |

| Dichloromethane | Low | Non-polar nature resists solvation of the ionic lattice. |

| Ether/Hexane | Negligible | Standard antisolvents for recrystallization. |

Stability & Degradation Mechanisms[4]

The primary stability risk for Azetidin-2-yl-ethanol HCl is nucleophilic ring opening . While the HCl salt protects the nitrogen from oxidation, the ring strain makes the C2 and C4 positions susceptible to nucleophilic attack, particularly in basic or highly polar protic environments.

Degradation Pathways

-

Acid-Catalyzed Hydrolysis: Under extreme acidic conditions and heat, the ring may open to form a linear chloro-amine or amino-alcohol.

-

Nucleophilic Attack (Basic pH): Free-basing the salt in the presence of nucleophiles (e.g., OH-, alcohols) can trigger ring opening, relieving the ~25 kcal/mol strain.

-

Polymerization: Concentrated free-base solutions can undergo intermolecular nucleophilic attack (dimerization/oligomerization).

Visualization: Stability & Degradation Logic

The following diagram outlines the critical stability decision tree and degradation pathways.

Figure 1: Stability logic flow for Azetidin-2-yl-ethanol HCl, highlighting critical degradation risks under stress conditions.

Experimental Protocols for Validation

As a Senior Scientist, you must not rely on literature values alone. The following protocols are designed to generate empirically validated data specific to your batch.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in relevant vehicles.

-

Preparation: Calibrate HPLC/UPLC method. Prepare saturated solutions by adding excess Azetidin-2-yl-ethanol HCl to 2 mL of solvent (Water, PBS pH 7.4, MeOH).

-

Equilibration: Agitate at 25°C for 24 hours.

-

Sampling: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PVDF). Note: Do not use Nylon filters if ring opening is suspected (potential adsorption).

-

Analysis: Dilute filtrate and quantify via HPLC against a standard curve.

-

pH Check: Measure the pH of the saturated aqueous solution. A significant drop indicates the acidic nature of the HCl salt; a rise may indicate degradation.

Protocol B: Stress Stability Profiling

Objective: Identify degradation products and "shelf-life" limits.

-

Control: 1 mg/mL solution in water, stored at 4°C.

-

Thermal Stress: 1 mg/mL solution at 60°C for 48 hours.

-

Acid/Base Stress:

-

0.1 N HCl (60°C, 4 hours).

-

0.1 N NaOH (Room Temp, 1 hour) — Expect rapid degradation.

-

-

Oxidative Stress: 3% H2O2 (Room Temp, 24 hours).

-

Analysis: Inject samples into HPLC-MS. Look for:

-

M+18 peaks: Indicates hydrolysis (water addition).

-

M+36 peaks: Indicates HCl addition (ring opening by chloride).

-

Protocol C: Hygroscopicity Assessment (DVS)

Objective: Determine handling requirements (glovebox vs. open bench).

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer.

-

Cycle: 0% RH → 90% RH → 0% RH at 25°C. Step size: 10% RH.

-

Criteria:

-

< 2% mass gain: Non-hygroscopic.

-

2–15% mass gain: Hygroscopic (Handle in desiccated conditions).

-

15% mass gain: Deliquescent (Handle strictly in Glovebox/Inert atmosphere).

-

Prediction: This salt is likely Deliquescent (>15% gain).

-

Handling & Storage Recommendations

Based on the chemical structure and salt form, the following handling SOP is mandatory to maintain scientific integrity:

-

Primary Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The container must be tightly sealed with parafilm or electrical tape.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation (which triggers deliquescence).

-

Weighing: Perform weighing operations quickly. For precise analytical work, weigh inside a glovebox or use a static-free weighing boat.

-

Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, freeze at -80°C. Avoid phosphate buffers > pH 8.0.

References

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved October 26, 2025, from [Link]

Methodological & Application

Application Note: Synthesis and Application of Chiral Ligands from 1-(Azetidin-2-yl)ethanol Hydrochloride

Introduction: The Strategic Value of Azetidine Scaffolds in Asymmetric Catalysis

Chiral azetidine derivatives are a highly valued class of ligands and organocatalysts in asymmetric synthesis. The inherent strain and conformational rigidity of the four-membered ring create a well-defined, sterically hindered chiral environment around a metal center, which is instrumental in achieving high levels of enantioselectivity.[1] This structural feature makes them powerful tools for synthesizing chiral molecules, a critical task in the pharmaceutical and agrochemical industries.[1][2] The azetidine motif is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2][3]

The precursor, 1-(Azetidin-2-yl)ethanol, combines the rigid azetidine framework with a β-amino alcohol moiety. This combination is particularly effective for catalysis, as the nitrogen and oxygen atoms can form a stable five-membered chelate ring with a metal center, creating a robust and stereochemically defined catalytic species. This application note provides a detailed protocol for the N-functionalization of 1-(Azetidin-2-yl)ethanol hydrochloride to generate a library of chiral ligands and demonstrates their application in a benchmark asymmetric catalytic reaction.

Core Synthetic Strategy: N-Functionalization

The primary route to diversifying the 1-(Azetidin-2-yl)ethanol scaffold is through functionalization of the secondary amine on the azetidine ring. The starting material is a hydrochloride salt, meaning the azetidine nitrogen is protonated. Therefore, the initial step in any N-functionalization protocol is the neutralization of this salt with a suitable base to liberate the free amine. Following neutralization, the nucleophilic nitrogen can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted chiral ligands. This approach allows for the systematic modification of the steric and electronic properties of the ligand to optimize its performance in a given catalytic transformation.

A common and straightforward method for this is direct N-alkylation using an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃).[3] This method is often performed without protection of the secondary alcohol, as the amine is significantly more nucleophilic, leading to selective N-alkylation.

Visualizing the Synthetic Approach

The overall strategy involves a two-stage process: first, the synthesis of a diverse set of ligands from a common chiral precursor, and second, the application of these ligands in asymmetric catalysis.

Caption: General scheme for the synthesis of a chiral ligand library.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of a representative chiral ligand, (S)-1-(1-benzylazetidin-2-yl)ethanol, and its subsequent use in the asymmetric ethylation of benzaldehyde.

Protocol 1: Synthesis of (S)-1-(1-benzylazetidin-2-yl)ethanol

This protocol details the direct N-alkylation of (S)-1-(Azetidin-2-yl)ethanol hydrochloride with benzyl bromide.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |

| (S)-1-(Azetidin-2-yl)ethanol hydrochloride | 137.61 | 5.0 | 1.0 | 688 mg |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 12.5 | 2.5 | 1.73 g |

| Benzyl Bromide (BnBr) | 171.04 | 5.5 | 1.1 | 0.94 g (0.66 mL) |

| Acetonitrile (CH₃CN), anhydrous | 41.05 | - | - | 25 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | As needed |

| Brine (Saturated NaCl solution) | - | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed |

| Silica Gel (for column chromatography) | - | - | - | As needed |

Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-1-(Azetidin-2-yl)ethanol hydrochloride (688 mg, 5.0 mmol) and anhydrous potassium carbonate (1.73 g, 12.5 mmol).

-

Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.[3]

-

Addition of Electrophile: Add benzyl bromide (0.66 mL, 5.5 mmol) dropwise to the stirring suspension via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Rinse the filter cake with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to afford the pure (S)-1-(1-benzylazetidin-2-yl)ethanol as a pale yellow oil.

Protocol 2: Application in Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol demonstrates the catalytic activity and enantioselectivity of the newly synthesized ligand in a classic C-C bond-forming reaction.[4][5]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |

| (S)-1-(1-benzylazetidin-2-yl)ethanol (Ligand) | 191.27 | 0.05 | 0.05 | 9.6 mg |

| Benzaldehyde | 106.12 | 1.0 | 1.0 | 106 mg (102 µL) |

| Diethylzinc (Et₂Zn), 1.0 M solution in hexanes | 123.49 | 1.5 | 1.5 | 1.5 mL |

| Toluene, anhydrous | 92.14 | - | - | 5 mL |

| Saturated NH₄Cl solution | 53.49 | - | - | As needed |

| Diethyl Ether | 74.12 | - | - | As needed |

Experimental Procedure

Caption: Workflow for the asymmetric ethylation of benzaldehyde.

-

Catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (9.6 mg, 0.05 mmol) in anhydrous toluene (2 mL).

-

To this solution, add the diethylzinc solution (1.5 mL, 1.5 mmol) dropwise at room temperature. A white precipitate may form. Stir the mixture for 30 minutes at room temperature to allow for the formation of the zinc-alkoxide complex.

-

Reaction Execution: Cool the mixture to 0 °C in an ice bath. Add benzaldehyde (102 µL, 1.0 mmol) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: Carefully quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification & Analysis: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the chiral secondary alcohol, 1-phenyl-1-propanol.

-

Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mechanism of Asymmetric Induction

The high enantioselectivity observed in reactions catalyzed by β-amino alcohol ligands stems from the formation of a rigid, well-organized transition state.

Caption: Conceptual catalytic cycle for asymmetric ethylation.

-

Complex Formation: The chiral (azetidin-2-yl)ethanol ligand reacts with two equivalents of diethylzinc. One equivalent deprotonates the alcohol to form a zinc alkoxide, while the azetidine nitrogen coordinates to the zinc center. The second equivalent of diethylzinc coordinates to this complex.

-

Substrate Coordination: The aldehyde coordinates to the zinc center, positioning its carbonyl group for nucleophilic attack.

-

Stereodifferentiation: The bulky N-benzyl group and the rigid azetidine ring create a chiral pocket. This steric hindrance blocks one face (the Si-face) of the aldehyde's carbonyl group, forcing the ethyl group from the diethylzinc to attack the other face (the Re-face).

-

Product Release: After the ethyl transfer, the resulting zinc alkoxide of the product is hydrolyzed during the aqueous workup to release the chiral alcohol and regenerate the catalyst.

Conclusion and Outlook

1-(Azetidin-2-yl)ethanol hydrochloride is a versatile and accessible chiral precursor for the synthesis of a wide range of N-functionalized ligands. The straightforward N-alkylation protocol described herein allows researchers to rapidly generate ligand libraries for screening in various asymmetric transformations. The inherent structural features of the azetidine scaffold provide a robust platform for inducing high enantioselectivity, making these ligands valuable assets in academic research and industrial drug development. Future work could involve exploring a broader range of electrophiles for N-functionalization and applying these ligands to other important catalytic reactions, such as asymmetric reductions, additions, and allylic alkylations.

References

-

Bacci, J. P., & Martin, S. F. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 114(49), E10485–E10492. [Link]

-

Gok, Y., et al. (2010). Catalytic Enantioselective Addition of Diethylzinc to Aldehydes Using Aziridine Based Chiral Ligands. Catalysis Letters, 138, 138-142. [Link]

-

Kraszewska, A., et al. (2016). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. Arkivoc, 2016(5), 234-249. [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

-

Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

-

Lasota, A., et al. (2021). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Symmetry, 13(3), 502. [Link]

Sources

- 1. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 2. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Comprehensive Protocol for the N-Protection of 1-(Azetidin-2-yl)ethanol with Di-tert-butyl dicarbonate

Abstract: This technical guide provides a detailed, field-proven protocol for the N-protection of the secondary amine in 1-(Azetidin-2-yl)ethanol using di-tert-butyl dicarbonate (Boc anhydride). The tert-butoxycarbonyl (Boc) group is a crucial protecting group in modern organic synthesis, valued for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for characterization of the final product, tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this specific transformation.

Introduction: The Strategic Importance of Boc Protection

The selective masking of reactive functional groups is a fundamental concept in multi-step organic synthesis.[1] Amines, being both nucleophilic and basic, often require protection to prevent unwanted side reactions during the chemical modification of other parts of a molecule.[2][3] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its ease of introduction and its orthogonality to many other common protecting groups.[1][4] For instance, the Boc group is stable under basic conditions used for the cleavage of Fmoc groups and during catalytic hydrogenation for Cbz group removal, making it invaluable in complex synthetic pathways like peptide synthesis.[1][2]

The substrate, 1-(Azetidin-2-yl)ethanol, contains a secondary amine within a strained four-membered azetidine ring and a primary alcohol. The selective protection of the nitrogen atom is essential for subsequent modifications at the hydroxyl group or for use as a building block in larger molecular scaffolds. This protocol outlines a reliable method to achieve high-yielding N-Boc protection of this specific substrate.

Reaction Mechanism and Rationale

The N-protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the azetidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][5] This initial attack forms a transient tetrahedral intermediate.[2][6]

The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group.[1][2] This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[5] While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) is often beneficial.[1] The base serves to neutralize the protonated amine that forms, which can accelerate the reaction rate.[2]

Caption: Mechanism of N-Boc protection of an amine.

Materials and Equipment

| Reagents | Grade | Supplier Example |

| 1-(Azetidin-2-yl)ethanol | ≥95% | Commercially available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade | Sigma-Aldrich, AK Scientific |

| Triethylamine (TEA) | ≥99%, distilled | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS reagent | - |

| Brine (Saturated aqueous NaCl) | ACS reagent | - |

| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent | - |

| Ethyl acetate (EtOAc) for chromatography | HPLC grade | - |

| Hexanes for chromatography | HPLC grade | - |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

-

Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary.

Caption: Experimental workflow for Boc protection.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Azetidin-2-yl)ethanol (1.01 g, 10.0 mmol, 1.0 equivalent).

-

Dissolve the substrate in 20 mL of anhydrous dichloromethane (DCM).

-

Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.

Rationale: The reaction is initiated at a lower temperature to control the initial exotherm that may occur upon addition of the reagents. DCM is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material and the Boc anhydride.[2]

Step 2: Reagent Addition

-

To the cooled, stirring solution, add triethylamine (1.67 mL, 1.22 g, 12.0 mmol, 1.2 equivalents) dropwise over 2 minutes.

-

Next, add di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 equivalents) portion-wise over 5 minutes. A slight evolution of gas (CO₂) may be observed.[5]

Rationale: Triethylamine acts as a base to neutralize the in-situ formed tert-butylcarbonic acid, driving the reaction to completion.[1] A slight excess of Boc anhydride ensures full conversion of the starting amine.

Step 3: Reaction and Monitoring

-

Remove the ice-water bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is 50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material. The reaction is complete when the starting amine spot is no longer visible by TLC.[2]

Step 4: Work-up and Isolation

-

Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.[2]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

Rationale: The aqueous wash with sodium bicarbonate removes any unreacted Boc anhydride and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Step 5: Purification

-

The crude product, tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate, is often of sufficient purity for subsequent steps.

-

If further purification is required, the crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc/Hexanes).[2]

Safety and Handling Precautions

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and a lachrymator.[7] It should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[8] In case of contact, flush the affected area with copious amounts of water.[9]

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.[10]

-

Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.[7][8]

Characterization

The final product, tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate, should be characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.[11] Other signals will correspond to the protons on the azetidine ring and the 1-hydroxyethyl side chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carbamate at approximately 156 ppm and a signal for the quaternary carbon of the Boc group around 80 ppm.[11][12]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product (C₁₀H₁₉NO₃, MW = 201.26 g/mol ). Expect to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Troubleshooting

| Problem | Potential Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive (Boc)₂O reagent. | Increase reaction time and monitor by TLC. If necessary, gently warm the reaction to 40°C.[13] Use a fresh bottle of (Boc)₂O. |

| Formation of Side Products | Reaction temperature too high. | Maintain the reaction at room temperature. If warming is necessary, do so gently and monitor closely to avoid byproduct formation.[14] |

| Low Isolated Yield | Product loss during aqueous work-up (if the product has some water solubility). | Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer. |

| Difficulty in Purification | Co-elution of product with unreacted (Boc)₂O or byproducts. | Ensure the work-up step with NaHCO₃ is performed thoroughly to remove excess (Boc)₂O. Adjust the polarity of the chromatography eluent. |

References

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- Material Safety Data Sheet. (2026, February 6). Di-Tert-Butyl Dicarbonate.

-

Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved from [Link]

-

Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

- The Royal Society of Chemistry. (2015).

-

Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES: Synthesis of Boc-protected amines.

-

Reddit. (2014, June 22). Removal of Boc protecting group as workup? Retrieved from [Link]

- Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89.

- MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube.

- ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.

- ResearchGate. (2025, August 7). Synthesis & Antifungal Screening of Novel Azetidin-2-ones.

- The Journal of Phytopharmacology. (2019, April 10).

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method.

- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.

- ResearchGate. (2025, August 6). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.

- SciSpace. (n.d.).

- Trade Science Inc. (2015).

- O'Brien, P., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(2), 496-499.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. aksci.com [aksci.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. carlroth.com [carlroth.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. rsc.org [rsc.org]

- 12. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lab Reporter [fishersci.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 1-(Azetidin-2-yl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is paramount. Most bioactive molecules are chiral, and often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Chiral auxiliaries are a powerful and reliable tool in the synthetic chemist's arsenal to enforce a specific stereochemical outcome.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After the key stereocenter-forming reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.[1]

Among the various classes of auxiliaries, those derived from rigid cyclic structures, such as the four-membered azetidine ring, offer distinct advantages. The inherent ring strain and conformational rigidity of the azetidine scaffold can create a highly defined and predictable steric environment, leading to exceptional levels of stereocontrol in reactions involving attached substrates.[2][3] This guide focuses on 1-(Azetidin-2-yl)ethanol , a versatile chiral auxiliary derived from azetidine-2-carboxylic acid, and its application in asymmetric synthesis.[4]

The 1-(Azetidin-2-yl)ethanol Auxiliary: Structure and Rationale

The efficacy of 1-(Azetidin-2-yl)ethanol as a chiral auxiliary stems from its unique structural features:

-

A Rigid Azetidine Scaffold: The four-membered ring restricts bond rotation, providing a fixed chiral environment that effectively shields one face of a reactive intermediate.

-

A Primary Chiral Center: The stereocenter at the 2-position of the azetidine ring is the primary source of chirality.

-

A Hydroxyl Group Handle: The ethanol side chain provides a convenient point of attachment (a hydroxyl group) to a prochiral substrate, typically a carboxylic acid, to form a stable amide linkage.

-

Potential for Chelation: The nitrogen and oxygen atoms can act as a bidentate ligand, chelating to a metal cation (e.g., Li⁺ from LDA or Na⁺ from NaHMDS) to form a rigid, five-membered chelate ring. This further locks the conformation of the reactive intermediate, enhancing facial discrimination.

These features combine to make 1-(Azetidin-2-yl)ethanol an excellent controller for a variety of asymmetric transformations, most notably the alkylation of enolates.

Core Application: Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of prochiral carboxylic acids to generate α-substituted chiral carboxylic acids, a motif prevalent in many biologically active molecules. The overall strategy is a robust three-step process: Attachment , Diastereoselective Alkylation , and Cleavage .

Caption: Steric model for the diastereoselective alkylation step.

Experimental Protocols

The following protocols are representative procedures for the synthesis and application of an N-acylazetidine derived from 1-(azetidin-2-yl)ethanol for asymmetric alkylation.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the acylation of (S)-1-(azetidin-2-yl)ethanol with propionyl chloride to form the N-propionyl derivative.

Materials:

-

(S)-1-(Azetidin-2-yl)ethanol

-

Propionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis, magnetic stirrer, ice bath.

Procedure:

-

Dissolve (S)-1-(azetidin-2-yl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution with stirring.

-

Add propionyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. Causality Note: Slow addition is crucial to control the exotherm of the acylation reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-propionyl-1-(azetidin-2-yl)ethanol.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.

Materials:

-

N-Propionyl-1-(azetidin-2-yl)ethanol (from Protocol 1)

-

Sodium hexamethyldisilazide (NaHMDS, 2.0 M solution in THF)

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions, syringe, dry ice/acetone bath.

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen inlet.

-

Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: A temperature of -78 °C is critical for kinetic control of deprotonation, ensuring the formation of the desired Z-enolate and preventing side reactions. [5]4. Slowly add NaHMDS solution (1.1 eq) via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting enolate solution at -78 °C for 45 minutes.

-

Add benzyl bromide (1.2 eq) dropwise via syringe.

-

Continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water.

-

Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

-

The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-acyl bond to release the chiral carboxylic acid and recover the auxiliary.

Materials:

-

Alkylated N-acylazetidine (from Protocol 2)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

-

Aqueous sodium sulfite (Na₂SO₃) solution

-

Diethyl ether

-

Aqueous hydrochloric acid (HCl, 1 M)

Procedure:

-

Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq). Causality Note: The hydroperoxide anion (OOH⁻) is a more effective nucleophile for attacking the exocyclic carbonyl group than the hydroxide anion, which can favor undesired endocyclic cleavage of the auxiliary itself.

-

Stir the reaction vigorously at 0 °C for 4-6 hours.

-

Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ until a negative test with starch-iodide paper is obtained.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to extract the recovered chiral auxiliary, 1-(azetidin-2-yl)ethanol.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched (S)-2-benzyl-propanoic acid.

-